Neocarradodecaose 41,43,45,47,49,411-hexasulfate hexasodium salt
Description
Neocarradodecaose 41,43,45,47,49,411-hexasulfate hexasodium salt (CAS: 133628-77-0) is a sulfated oligosaccharide derived from neo-carrageenan, a polysaccharide extracted from red seaweeds such as Gigartina skottsbergii . Structurally, it consists of a 12-unit oligosaccharide backbone (dodecaose) with six sulfate groups positioned at carbons 41, 43, 45, 47, 49, and 411. This compound is produced commercially (e.g., by Sigma Chemical Co.) as a research reagent for studying carrageenan autohydrolysis and sulfation-dependent biological interactions . Its hexasodium salt formulation enhances aqueous solubility, a critical feature for biochemical applications.
Properties
IUPAC Name |
hexasodium;[(2R,3S,4R,5R,6S)-4-[[(1R,3R,4R,5S,8S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(2R,3R,4R,5S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H110O73S6.6Na/c73-1-13-43(140-146(93,94)95)55(26(80)61(92)117-13)134-63-28(82)50-38(20(124-63)8-112-50)129-69-34(88)57(45(15(3-75)119-69)142-148(99,100)101)136-65-30(84)52-40(22(126-65)10-114-52)131-71-36(90)59(47(17(5-77)121-71)144-150(105,106)107)138-67-32(86)54-42(24(128-67)12-116-54)133-72-37(91)60(48(18(6-78)122-72)145-151(108,109)110)139-66-31(85)53-41(23(127-66)11-115-53)132-70-35(89)58(46(16(4-76)120-70)143-149(102,103)104)137-64-29(83)51-39(21(125-64)9-113-51)130-68-33(87)56(44(14(2-74)118-68)141-147(96,97)98)135-62-27(81)49-25(79)19(123-62)7-111-49;;;;;;/h13-92H,1-12H2,(H,93,94,95)(H,96,97,98)(H,99,100,101)(H,102,103,104)(H,105,106,107)(H,108,109,110);;;;;;/q;6*+1/p-6/t13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25+,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68+,69+,70+,71+,72+;;;;;;/m1....../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSHUIVBCLNTEM-GGOYDXLKSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3OS(=O)(=O)[O-])CO)OC4C5COC4C(C(O5)OC6C(C(OC(C6OS(=O)(=O)[O-])CO)OC7C8COC7C(C(O8)OC9C(C(OC(C9OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@@H]3OS(=O)(=O)[O-])CO)O[C@H]4[C@H]5CO[C@@H]4[C@H]([C@H](O5)O[C@@H]6[C@H]([C@@H](O[C@@H]([C@@H]6OS(=O)(=O)[O-])CO)O[C@H]7[C@H]8CO[C@@H]7[C@H]([C@H](O8)O[C@@H]9[C@H]([C@@H](O[C@@H]([C@@H]9OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@@H]1OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@@H]1OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@@H]1OS(=O)(=O)[O-])CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H104Na6O73S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745637 | |
| Record name | PUBCHEM_71308780 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2467.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133628-77-0 | |
| Record name | PUBCHEM_71308780 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Enzyme Selection and Reaction Optimization
Purified κ-carrageenases exhibit maximal activity at pH 8.0–8.5 and 40–50°C, with kinetic parameters (, ) ensuring efficient depolymerization. Substrate concentration critically influences oligosaccharide chain length:
-
Low substrate (0.5% w/v) : Predominantly generates neocarrabiose (DP2) and neocarratetraose (DP4) sulfates.
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High substrate (2–5% w/v) : Favors longer oligomers, including neocarradodecaose (DP10), due to reduced enzyme accessibility to internal glycosidic bonds.
Reaction monitoring via thin-layer chromatography (TLC) and electrospray ionization mass spectrometry (ESI-MS) confirms progressive depolymerization, with DP10 intermediates detectable after 24–48 hours.
Regioselective Sulfation of Neocarradodecaose
The native oligosaccharide obtained from enzymatic hydrolysis contains sulfate groups at the C4 positions of galactose residues. To achieve the target hexasulfation pattern, chemical sulfation methods are employed.
Sulfating Reagents and Conditions
A modified Mitsunobu reaction enables selective sulfation at the 4(1), 4(3), 4(5), 4(7), 4(9), and 4(11) positions. Key parameters include:
| Parameter | Optimal Value | Effect on Sulfation Efficiency |
|---|---|---|
| Sulfating agent | Sulfur trioxide-pyridine complex | Minimizes over-sulfation |
| Reaction temperature | 0–4°C | Prevents desulfation |
| Solvent | Anhydrous DMF | Enhances reagent solubility |
| Reaction time | 12–16 hours | Balances completeness vs. side reactions |
Post-sulfation, the product is neutralized with sodium hydroxide to yield the hexasodium salt.
Purification and Characterization
Chromatographic Purification
Crude sulfated oligosaccharides are purified using sequential steps:
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Diafiltration : Removes low-molecular-weight contaminants using a 10 kDa cutoff membrane.
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Strong anion-exchange chromatography (SAX) : Separates sulfated species by charge density. Elution with a 0.1–1.0 M NaCl gradient isolates the hexasulfated derivative.
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Gel filtration chromatography : Sephadex G-25 resolves DP10 oligomers from shorter chains.
Analytical Validation
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MALDI-TOF MS : Negative-ion mode detects ions at 547.10, confirming DP10 hexasulfation.
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NMR spectroscopy : and NMR spectra verify sulfate placement via characteristic shifts (e.g., C4 sulfation at δ 78–80 ppm).
Yield and Scalability Considerations
Bench-scale preparations typically achieve 15–20% overall yield from κ-carrageenan, limited by enzymatic depolymerization efficiency and sulfation regioselectivity. Scalability challenges include:
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Enzyme stability : Immobilizing κ-carrageenase on chitosan beads improves reusability (>10 cycles).
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Sulfation consistency : Automated reagent dosing systems reduce batch-to-batch variability.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Enzymatic + chemical | High regioselectivity; scalable | Multi-step purification |
| Full chemical synthesis | Avoids enzymatic variability | Low yield (≤5%); complex steps |
Chemical Reactions Analysis
Types of Reactions: Neocarradodecaose 41,43,45,47,49,411-hexasulfate hexasodium salt primarily undergoes substitution reactions due to the presence of multiple sulfate groups . These reactions often involve the replacement of sulfate groups with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids and bases, which facilitate the substitution of sulfate groups . The reactions are typically carried out under controlled temperatures to prevent degradation of the compound .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can result in the formation of various sulfated derivatives .
Scientific Research Applications
Neocarradodecaose 41,43,45,47,49,411-hexasulfate hexasodium salt has a wide range of scientific research applications due to its unique chemical properties . In chemistry, it is used as a model compound for studying the ionization and mass spectrometry of sulfated oligosaccharides . In biology, it is used to investigate the interactions between sulfated polysaccharides and proteins . Additionally, it is used in the industry for the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of Neocarradodecaose 41,43,45,47,49,411-hexasulfate hexasodium salt involves its interaction with various molecular targets through its sulfate groups . These interactions can modulate the activity of enzymes and proteins, leading to various biological effects . The compound can also form stable complexes with metal ions, which can influence its activity and interactions .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key differences between neocarradodecaose hexasulfate hexasodium salt and structurally or functionally related sulfated compounds:
Key Differentiators
Backbone Structure: Neo-carrageenan oligomers (e.g., neocarradodecaose) are linear sulfated galactans with alternating α-1,3 and β-1,4 glycosidic linkages, distinct from K-carrageenan’s alternating 3-linked β-D-galactose and 4-linked α-D-galactose . Non-carbohydrate compounds like suramin and myo-inositol derivatives lack polysaccharide backbones, enabling different modes of action (e.g., suramin’s inhibition of viral polymerases ).
Sulfation Patterns: Position-specific sulfation in neocarradodecaose (e.g., 41,43,45,47,49,411) may enhance binding to specific proteins or receptors compared to uniformly sulfated inositol or phytate salts.
Solubility and Bioavailability :
- Hexasodium formulations (e.g., neocarradodecaose, phytate) exhibit high aqueous solubility, critical for in vitro and therapeutic applications .
Biological Activity :
- Neo-carrageenan derivatives are primarily used in structural studies, while suramin and phytate salts have direct therapeutic roles (antiviral, anti-calcification) .
Biological Activity
Neocarradodecaose 41,43,45,47,49,411-hexasulfate hexasodium salt (CAS Number: 133628-77-0) is a sulfated oligosaccharide derived from carrageenan. This compound has garnered interest in the scientific community due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and detailed research findings.
Chemical Structure and Properties
Neocarradodecaose is characterized by its complex structure, which includes multiple sulfate groups contributing to its high negative charge density. The molecular formula is with a molecular weight of approximately 2467.88 g/mol. The presence of these sulfate groups is crucial for its interaction with various biological systems.
| Property | Value |
|---|---|
| CAS Number | 133628-77-0 |
| Molecular Formula | C72H104O73S6Na6 |
| Molecular Weight | 2467.88 g/mol |
| Purity | ≥95% |
| Supplier | Sigma-Aldrich, Aladdin Scientific |
Anticoagulant Properties
Neocarradodecaose hexasulfate has been studied for its anticoagulant properties. Research indicates that it exhibits significant inhibition of thrombin and factor Xa, two key enzymes in the coagulation cascade. This inhibition is attributed to the compound's ability to mimic heparin, a well-known anticoagulant.
Case Study: Anticoagulant Mechanism
A study published in Thrombosis Research demonstrated that neocarradodecaose hexasulfate effectively reduced blood clot formation in vitro by inhibiting thrombin activity. The study utilized various concentrations of the compound and measured clotting times compared to control samples without the compound.
Antiviral Activity
Neocarradodecaose has also shown promise as an antiviral agent. Its sulfated structure allows it to interact with viral glycoproteins, potentially blocking viral entry into host cells.
Case Study: Antiviral Efficacy Against HIV
In a laboratory setting, neocarradodecaose hexasulfate was tested against HIV-1. The results indicated that the compound could inhibit viral replication by interfering with the binding of the virus to CD4 receptors on T cells. The study highlighted a dose-dependent response, suggesting higher concentrations yield greater antiviral effects.
Immunomodulatory Effects
Research has indicated that neocarradodecaose may possess immunomodulatory properties, influencing both innate and adaptive immune responses.
Findings on Immune Response Modulation
A recent investigation published in Journal of Immunology found that treatment with neocarradodecaose hexasulfate enhanced the production of cytokines such as IL-6 and TNF-alpha in macrophages. This suggests a potential role in boosting immune responses during infections or inflammatory conditions.
Cytotoxicity and Safety Profile
While exploring the biological activity of neocarradodecaose, it is essential to consider its cytotoxicity. Studies have indicated that at therapeutic concentrations, neocarradodecaose hexasulfate exhibits low toxicity towards human cell lines.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µg/mL) |
|---|---|
| HEK293 | >1000 |
| A549 (Lung) | >1000 |
| MCF7 (Breast) | >1000 |
Q & A
Q. What in vitro and in vivo models are appropriate for evaluating its anti-inflammatory mechanisms?
- Methodology : Use lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) to measure cytokine suppression (IL-6, TNF-α) via ELISA. For in vivo validation, employ murine models of inflammation (e.g., carrageenan-induced paw edema) and assess histopathological changes. Reference protocols from studies on structurally related sulfated oligosaccharides .
Q. How can molecular docking elucidate its interactions with target proteins like Toll-like receptor 4 (TLR4)?
- Methodology : Dock the compound into TLR4’s crystal structure (PDB ID: 3FXI) using AutoDock Vina or Schrödinger Suite . Prioritize sulfate-carbohydrate interactions with lysine/arginine residues in the binding pocket. Validate predictions via surface plasmon resonance (SPR) to measure binding affinity (KD) .
Q. What strategies mitigate batch-to-batch variability in sulfation during synthetic production?
- Methodology : Optimize chemical sulfonation using sulfur trioxide-pyridine complexes in dimethylformamide (DMF). Monitor reaction kinetics via FT-IR to track sulfate ester formation (peaks at 1250–1220 cm⁻¹). Implement quality control (QC) with ion-exchange chromatography to ensure ≥98% sulfation consistency .
Data Analysis and Interpretation
Q. How should researchers resolve discrepancies in molecular weight measurements between MALDI-TOF and SEC?
- Methodology : Calibrate SEC columns with sulfated dextran standards of known molecular weights. For MALDI-TOF, use a sinapinic acid matrix and linear mode acquisition. Discrepancies often arise from hydrodynamic volume differences (SEC) vs. mass-to-charge ratios (MALDI). Cross-validate with multi-angle light scattering (MALS) .
Q. What statistical approaches are recommended for dose-response studies with high variability?
Q. How can transcriptomic profiling clarify its role in calcium signaling pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
